4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then reacted with hydrazonoyl chloride derivatives to form the desired thiadiazole compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and has been tested against various microorganisms.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
5-Arylazothiazoles: Exhibits antimicrobial activity and is used in the synthesis of various pharmaceuticals.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their antimalarial and antimicrobial properties.
Properties
Molecular Formula |
C15H22N4O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2S/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-16-13(17-22-15)11-3-4-11/h11-12H,1-10H2 |
InChI Key |
MPYBMYJLCFWELJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NS2)C3CC3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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